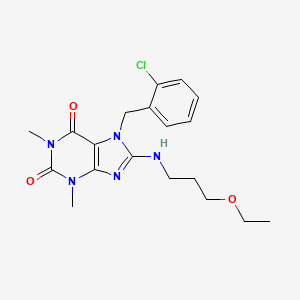
4-(2,3-Dihydro-1,4-benzodioxine-3-carbonyl)piperazine-1-sulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,3-Dihydro-1,4-benzodioxine-3-carbonyl)piperazine-1-sulfonyl fluoride is a complex organic compound that features a benzodioxine ring fused with a piperazine ring and a sulfonyl fluoride group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dihydro-1,4-benzodioxine-3-carbonyl)piperazine-1-sulfonyl fluoride typically involves multiple steps. One common approach starts with the preparation of the 2,3-dihydro-1,4-benzodioxine core. This can be achieved through ring-closing metathesis using a nitro-Grela catalyst . The piperazine ring is then introduced through a nucleophilic substitution reaction, followed by the addition of the sulfonyl fluoride group under appropriate conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2,3-Dihydro-1,4-benzodioxine-3-carbonyl)piperazine-1-sulfonyl fluoride can undergo various chemical reactions, including:
Oxidation: The benzodioxine ring can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The sulfonyl fluoride group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxine ring can yield quinone derivatives, while substitution of the sulfonyl fluoride group can produce various sulfonamide or sulfonate esters .
Wissenschaftliche Forschungsanwendungen
4-(2,3-Dihydro-1,4-benzodioxine-3-carbonyl)piperazine-1-sulfonyl fluoride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It may be used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism by which 4-(2,3-Dihydro-1,4-benzodioxine-3-carbonyl)piperazine-1-sulfonyl fluoride exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its sulfonyl fluoride group. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dihydro-1,4-benzodioxine: A simpler compound with similar structural features.
Piperazine derivatives: Compounds with a piperazine ring that exhibit similar biological activities.
Sulfonyl fluoride compounds: Molecules containing the sulfonyl fluoride group, known for their reactivity and potential biological applications.
Uniqueness
4-(2,3-Dihydro-1,4-benzodioxine-3-carbonyl)piperazine-1-sulfonyl fluoride is unique due to its combination of a benzodioxine ring, a piperazine ring, and a sulfonyl fluoride group.
Eigenschaften
IUPAC Name |
4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazine-1-sulfonyl fluoride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O5S/c14-22(18,19)16-7-5-15(6-8-16)13(17)12-9-20-10-3-1-2-4-11(10)21-12/h1-4,12H,5-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXCUPENZTPEUQC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2COC3=CC=CC=C3O2)S(=O)(=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-cyanophenyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2373772.png)
![3-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2373773.png)


![1-[(6-Chloro-3-pyridinyl)methyl]-4-(2,6-dimethylphenyl)piperazine](/img/new.no-structure.jpg)




![3-((4-chlorophenyl)thio)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2373789.png)
![Methyl 6-fluoro-4-{[(2-fluorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate](/img/structure/B2373790.png)
![(1S,7S,8R)-Bicyclo[5.2.0]nonane-8-carboxylic acid](/img/structure/B2373793.png)
